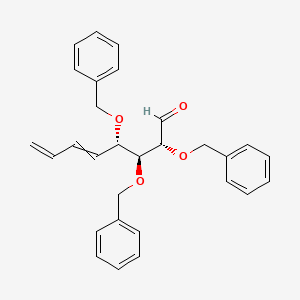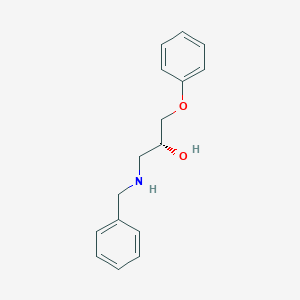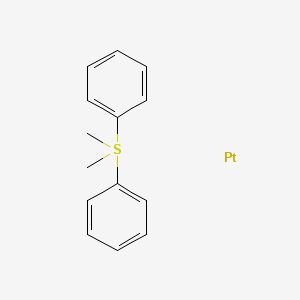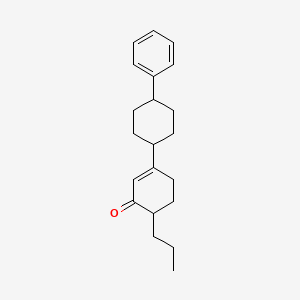![molecular formula C17H13NO2 B12582843 Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- CAS No. 289636-45-9](/img/structure/B12582843.png)
Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-: is an organic compound characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with 2-(2-furanyl)ethenyl groups This compound is notable for its unique structure, which combines the aromaticity of pyridine with the conjugated diene system of the furan rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- typically involves the reaction of 2,6-dibromopyridine with 2-furylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like dimethylformamide. The reaction proceeds via a Sonogashira coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The conjugated double bonds can be reduced to yield saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of furanones or hydroxylated derivatives.
Reduction: Formation of saturated pyridine derivatives.
Substitution: Formation of nitro or halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- involves its interaction with molecular targets through its conjugated diene system and aromatic rings. The compound can chelate metal ions, forming stable complexes that can participate in redox reactions. These metal complexes can act as catalysts in various chemical transformations, including asymmetric catalysis and polymerization reactions. The furan rings can also undergo electrophilic addition reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.
Comparación Con Compuestos Similares
Pyridine, 2,6-bis(2-furylmethyl)-: Similar structure but with methylene linkers instead of ethenyl groups.
Pyridine, 2,6-bis(2-thienyl)-: Similar structure but with thiophene rings instead of furan rings.
Pyridine, 2,6-bis(2-pyridyl)-: Similar structure but with pyridine rings instead of furan rings.
Uniqueness: Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- is unique due to the presence of conjugated diene systems in the furan rings, which impart distinct electronic properties and reactivity. This makes it a versatile ligand in coordination chemistry and a valuable building block in the synthesis of advanced materials.
Propiedades
Número CAS |
289636-45-9 |
|---|---|
Fórmula molecular |
C17H13NO2 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
2,6-bis[2-(furan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C17H13NO2/c1-4-14(8-10-16-6-2-12-19-16)18-15(5-1)9-11-17-7-3-13-20-17/h1-13H |
Clave InChI |
VBUKZZMUUHZWFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C=CC2=CC=CO2)C=CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12582767.png)
![4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide](/img/structure/B12582778.png)

![4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine](/img/structure/B12582784.png)
![4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine](/img/structure/B12582786.png)
![N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582792.png)

![1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene](/img/structure/B12582806.png)



![5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12582829.png)

